molecular formula C16H18F2N4O2 B13203515 Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13203515
M. Wt: 336.34 g/mol
InChI Key: JJOHEOQFUQERCU-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a benzyl ester at position 7, an aminomethyl group at position 3, and a difluoromethyl group at position 2. The aminomethyl group may enhance solubility and interaction with biological targets, while the difluoromethyl group could improve metabolic stability and lipophilicity compared to non-fluorinated analogues .

Properties

Molecular Formula

C16H18F2N4O2

Molecular Weight

336.34 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H18F2N4O2/c17-15(18)14-12(8-19)22-7-6-21(9-13(22)20-14)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10,19H2

InChI Key

JJOHEOQFUQERCU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CN)C(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-a]pyrazine core with various functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

Property Details
Molecular Formula C16H16F2N4O2
Molecular Weight 350.32 g/mol
IUPAC Name This compound
Canonical SMILES C1CN2C(=NC(=C2C(F)F)C(=O)OCC3=CC=CC=C3)CN1C(=O)OCC4=CC=CC=C4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[1,2-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The difluoromethyl and aminomethyl groups are introduced via halogenation and amination reactions.
  • Esterification : The carboxylate group is formed through esterification reactions using benzyl alcohol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess notable antitumor properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values indicating effective concentrations in vitro .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Its mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Enzyme Inhibition : The difluoromethyl group may enhance binding affinity to specific enzymes or receptors involved in tumor growth or microbial metabolism.
  • DNA Interaction : Similar compounds have shown the ability to bind to DNA and inhibit replication processes in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of imidazo[1,2-a]pyrazine derivatives:

  • Antitumor Study : A study demonstrated that derivatives showed significant cytotoxicity against lung cancer cell lines with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs 3D) .
  • Antimicrobial Study : Another research indicated that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

This compound can be compared with other related compounds:

Compound Name Key Features Biological Activity
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H...Contains chloromethyl instead of aminomethylAntitumor and antimicrobial properties
Benzyl 3-(aminomethyl)-2-(butan-2-yl)-5H...Aminomethyl substitutionPotential therapeutic applications
Benzyl 3-(hydroxymethyl)-5H...Hydroxymethyl substitutionEnhanced binding affinity and biological modulation

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural differences and properties between the target compound and related analogues:

Compound Name Position 2 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Properties/Notes
Target: Benzyl 3-(aminomethyl)-2-(difluoromethyl)-imidazo[1,2-a]pyrazine-7-carboxylate Difluoromethyl Aminomethyl C₁₆H₁₈F₂N₄O₂ 348.34 Enhanced metabolic stability; potential for hydrogen bonding via NH₂ group .
Benzyl 3-(aminomethyl)-2-methyl-imidazo[1,2-a]pyrazine-7-carboxylate () Methyl Aminomethyl C₁₆H₁₉N₄O₂ 311.35 Reduced lipophilicity vs. difluoromethyl analogue; lower metabolic stability .
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-imidazo[1,2-a]pyrazine-7-carboxylate () Difluoromethyl Hydroxymethyl C₁₆H₁₇F₂N₃O₃ 337.32 Higher polarity due to -OH; potential for oxidation to carboxylate .
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-imidazo[1,2-a]pyrazine-7-carboxylate () Difluoromethyl Chloromethyl C₁₆H₁₆ClF₂N₃O₂ 367.77 Reactive Cl group; possible precursor for further functionalization .
Benzyl 2-(2-methylpropyl)-3-(aminomethyl)-imidazo[1,2-a]pyrazine-7-carboxylate () 2-Methylpropyl Aminomethyl C₁₉H₂₆N₄O₂ 354.44 Increased steric bulk; potential for altered receptor binding kinetics .

Key Observations:

  • Fluorination Effects : The difluoromethyl group (target compound) enhances electronegativity and resistance to oxidative metabolism compared to methyl () or hydroxymethyl () groups .
  • Substituent Reactivity : The chloromethyl analogue () is likely more reactive, serving as a synthetic intermediate, whereas the hydroxymethyl variant () may undergo further oxidation .

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